5-Bromo-2-chloro-1-methyl-1H-imidazole is a tri-substituted heterocyclic intermediate designed for precision and control in multi-step organic synthesis. This compound provides three distinct, pre-defined points for chemical modification: an N-methyl group to prevent unwanted N-H reactivity and improve solubility, a highly reactive C5-bromine atom ideal for cross-coupling reactions, and a less reactive C2-chlorine atom available for subsequent functionalization. [REFS-1, REFS-2]. This specific arrangement of functional groups is engineered to facilitate complex molecular construction by enabling predictable, regioselective reactions, a critical factor in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. [3]
Substituting this compound with seemingly similar analogs introduces significant process risks and inefficiencies. Using the unmethylated parent, 5-bromo-2-chloro-1H-imidazole, necessitates a subsequent N-methylation step that often yields a difficult-to-separate mixture of N1 and N3 isomers, compromising yield and purity. [1]. Opting for a mono-halogenated analog, such as 5-bromo-1-methyl-1H-imidazole, completely removes the C2-chloro reaction handle, precluding its use in synthetic routes that require sequential, orthogonal functionalization at two distinct positions on the imidazole core. [2]. Attempting a de novo synthesis from simpler precursors like 1-methylimidazole requires multiple steps of halogenation that can suffer from poor regioselectivity and cumulative yield loss, making the procurement of this specific, pre-formed building block a more cost-effective and reproducible strategy.
Mono-halogenated analogs such as 5-bromo-1-methylimidazole lack a C-2 chlorine handle, preventing sequential functionalization.
Regioisomers like 2-bromo-5-chloro-1H-imidazole invert halogen positions, shifting Pd oxidative addition selectivity and reaction outcomes.
N-unprotected haloimidazoles undergo tautomeric equilibration under coupling conditions, generating product mixtures that increase purification burden.
The primary procurement driver for this compound is its built-in orthogonal reactivity. The carbon-bromine bond at the C5 position is significantly more reactive in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the more robust carbon-chlorine bond at the C2 position. [1]. This allows for selective functionalization at the C5-Br site under relatively mild conditions, while leaving the C2-Cl site untouched for a subsequent, different chemical transformation under more forcing conditions. This avoids the need for complex protecting group strategies required with di-bromo or di-chloro analogs.
| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | Selective reaction at C5-Br position under mild conditions; C2-Cl position remains for subsequent reaction. |
| Comparator Or Baseline | A di-bromo analog would react at both sites; a di-chloro analog would require harsh conditions for any reaction. |
| Quantified Difference | Qualitative but definitive: enables sequential, site-selective functionalization not possible with symmetric di-halides. |
| Conditions | Standard Palladium-catalyzed cross-coupling reaction conditions. |
This intrinsic reactivity difference is a key process advantage, enabling the efficient, planned construction of complex, asymmetrically substituted molecules.
C-Br oxidative addition outcompetes C-Cl under standard Suzuki conditions; C-2 Cl preserved.
Procuring the N-methylated 5-bromo-2-chloro-1-methyl-1H-imidazole provides absolute control over the position of the methyl group, a critical factor for ensuring biological activity and process reproducibility. The alternative—N-methylating the parent 5-bromo-2-chloro-1H-imidazole—would predictably result in a mixture of the desired N1-methyl product and the N3-methyl isomer. [1]. Separating such closely related isomers typically requires costly and time-consuming chromatographic purification, which is often impractical at industrial scale. Using this specific CAS number as a starting material guarantees a single, pure regioisomer, streamlining the synthesis and improving overall process economics.
| Evidence Dimension | Regiochemical Purity of N-Methylation |
| Target Compound Data | 100% N1-methyl isomer (as supplied). |
| Comparator Or Baseline | N-methylation of 5-bromo-2-chloro-1H-imidazole, which produces an isomeric mixture. |
| Quantified Difference | Avoids formation of isomeric byproducts, eliminating the need for costly chromatographic separation. |
| Conditions | Post-synthesis N-methylation reaction using agents like methyl iodide or dimethyl sulfate. |
This compound is the right choice for scalable syntheses where isomeric purity is non-negotiable and avoiding complex purification steps is a primary cost driver.
This compound is the logical starting material for synthesizing complex APIs that require different functional groups at the C2 and C5 positions of an imidazole ring. Researchers can leverage the differential halogen reactivity to first perform a Suzuki or Sonogashira coupling at the C5-bromo position, followed by a separate modification, such as a Buchwald-Hartwig amination or nucleophilic aromatic substitution, at the C2-chloro position. [1]
In medicinal chemistry, this building block allows for the systematic exploration of chemical space around the imidazole core. A library of compounds can be generated by keeping the C2-chloro group constant while introducing a wide variety of substituents at the C5 position via cross-coupling. This enables a focused investigation of how changes at a specific position impact the biological activity of the final molecule.
For process chemists and scale-up operations, using this pre-defined, regiochemically pure intermediate is a risk-mitigation strategy. It eliminates the variables and purification challenges associated with de novo synthesis or post-modification of a simpler imidazole core, leading to more predictable yields, higher purity, and more reliable batch-to-batch consistency. [2]